Bis(3-allyloxy-2-hydroxypropyl) fumarate
Description
Properties
CAS No. |
5975-73-5 |
|---|---|
Molecular Formula |
C16H24O8 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
bis(2-hydroxy-3-prop-2-enoxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H24O8/c1-3-7-21-9-13(17)11-23-15(19)5-6-16(20)24-12-14(18)10-22-8-4-2/h3-6,13-14,17-18H,1-2,7-12H2/b6-5- |
InChI Key |
OUYZUCACSQXEMC-WAYWQWQTSA-N |
Isomeric SMILES |
C=CCOCC(COC(=O)/C=C\C(=O)OCC(COCC=C)O)O |
Canonical SMILES |
C=CCOCC(COC(=O)C=CC(=O)OCC(COCC=C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-allyloxy-2-hydroxypropyl) fumarate typically involves the esterification of fumaric acid with 3-allyloxy-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(3-allyloxy-2-hydroxypropyl) fumarate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .
Scientific Research Applications
Chemistry: Bis(3-allyloxy-2-hydroxypropyl) fumarate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of cross-linked networks, which are valuable in the production of advanced materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent due to its ability to form biocompatible and biodegradable polymers. It is also investigated for its antioxidant properties .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the production of high-performance materials .
Mechanism of Action
The mechanism of action of Bis(3-allyloxy-2-hydroxypropyl) fumarate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, including drug delivery and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components to exert its effects .
Comparison with Similar Compounds
Poly(propylene fumarate) (PPF)
Structural Differences : PPF is synthesized via a bis(hydroxypropyl) fumarate intermediate, lacking allyloxy groups .
Applications : PPF is cross-linked for biomedical scaffolds, whereas Bis(3-allyloxy-2-hydroxypropyl) fumarate’s allyl groups may enable photopolymerization or thiol-ene reactions for tailored networks.
Molecular Weight : PPF ranges from 500–4,000 Da, with properties dependent on chain length. The allyloxy variant’s molecular weight would vary based on substituent branching .
| Property | This compound | Poly(propylene fumarate) |
|---|---|---|
| Functional Groups | Allyloxy, hydroxypropyl | Hydroxypropyl |
| Crosslinking Potential | High (via allyl groups) | Moderate (via ester bonds) |
| Molecular Weight Range | Not reported (likely 300–800 Da monomer) | 500–4,000 Da |
| Primary Application | Biomedical polymers, adhesives | Tissue engineering scaffolds |
Dimethyl Fumarate (DMF)
Structural Differences : DMF is a simple methyl ester of fumaric acid, contrasting with the bulky allyloxy-hydroxypropyl groups of the target compound .
Applications : DMF is used clinically for multiple sclerosis (MS) due to anti-inflammatory effects, while this compound is geared toward material science.
Efficacy : DMF reduces MS relapse rates by 50%, but its small size limits polymer compatibility compared to the diester .
Fluorinated Fumarate Esters (e.g., Bis(perfluorooctyl) Fumarate)
Structural Differences: Fluorinated esters feature perfluoroalkyl chains, enhancing thermal/chemical stability vs. the allyloxy-hydroxypropyl groups . Applications: Used in lithium-sulfur batteries for electrolyte stability. The non-fluorinated this compound is less chemically inert but more biodegradable .
Bis(3-trimethoxysilylpropyl) Fumarate
Structural Differences: Trimethoxysilyl groups replace allyloxy-hydroxypropyl, enabling siloxane bond formation with inorganic substrates . Applications: Acts as an adhesion promoter in composites. The allyloxy variant may prioritize organic crosslinking over inorganic adhesion .
Tenofovir Disoproxil Fumarate
Structural Differences : A complex prodrug with adenine and phosphinyl groups, using fumarate as a counterion rather than a diester .
Applications : Antiviral therapy vs. material-focused uses of this compound. Highlights the versatility of fumarate derivatives in diverse fields .
Key Research Findings
- Synthetic Flexibility : Analogous to PPF, this compound can be synthesized via esterification, with allyloxy groups introduced for reactivity .
- Safety Considerations : Similar hydroxypropyl esters (e.g., 3-hydroxy-2,2-dimethylpropyl derivatives) emit toxic fumes during combustion, suggesting flammability risks for allyl-containing variants .
- Performance Trade-offs : Unlike fluorinated esters, the absence of fluorine limits electrochemical stability but improves environmental compatibility .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Bis(3-allyloxy-2-hydroxypropyl) fumarate, and how can reaction parameters be optimized methodologically?
- Answer : The synthesis of allyl ether-containing compounds like this compound typically involves esterification or transesterification reactions. To optimize reaction parameters (e.g., temperature, catalyst concentration, molar ratios), employ factorial design to systematically vary conditions and identify interactions between variables. For instance, a 2³ factorial design could test temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours). Post-optimization, validate using quantum chemical calculations to predict reaction pathways and transition states, as proposed in computational reaction design frameworks .
Q. What analytical techniques are critical for characterizing the structural and thermal stability of this compound?
- Answer : Use NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm molecular structure, focusing on allyloxy and hydroxyl proton signals. Thermal stability should be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. For purity quantification, combine HPLC with UV-Vis detection (λ = 210–240 nm) and cross-validate with mass spectrometry (LC-MS). Reference REACH registration protocols for analogous esters to ensure compliance with standardized characterization workflows .
Q. How can researchers ensure safe handling of this compound given potential hazards?
- Answer : Adhere to lab safety regulations requiring 100% compliance in hazard assessments before experimental work. Implement engineering controls (e.g., fume hoods) and personal protective equipment (gloves, goggles) as per institutional Chemical Hygiene Plans. Pre-screen toxicity using in silico tools (e.g., EPA’s TEST software) and consult REACH hazard profiles for structurally related flame retardants to anticipate risks .
Advanced Research Questions
Q. How can computational modeling accelerate the design of derivatives of this compound with enhanced properties?
- Answer : Integrate density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Combine with molecular dynamics simulations to study bulk behavior (e.g., diffusion coefficients in polymer matrices). Use cheminformatics platforms to mine structure-property relationships from databases, enabling targeted synthesis of derivatives with desired thermal or mechanical traits .
Q. What experimental and statistical strategies resolve contradictions in reported data on the hydrolytic degradation of this compound?
- Answer : Apply Bayesian meta-analysis to reconcile conflicting degradation rates by weighting studies based on sample size and methodological rigor. Conduct controlled hydrolysis experiments under varying pH (2–12) and temperature (25–70°C), using ANOVA to isolate significant factors. Cross-reference with heterogeneous reaction models (e.g., shrinking-core theory) to distinguish surface vs. bulk degradation mechanisms .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
- Answer : Optimize nanofiltration membranes with molecular weight cut-offs (MWCO) tailored to the compound’s ~300–400 Da range. Test solvent-resistant membranes (e.g., polyimide-based) in cross-flow systems to enhance selectivity. Use response surface methodology (RSM) to model pressure, flux, and solvent composition effects on purity and yield. Compare with traditional distillation or crystallization efficiency metrics .
Q. What methodologies validate the environmental impact of this compound in aquatic systems?
- Answer : Follow EPA prioritization frameworks for high-production-volume chemicals: perform OECD 301F biodegradation tests and aquatic toxicity assays (e.g., Daphnia magna LC₅₀). Use life cycle assessment (LCA) software to model emissions and energy use across synthesis, application, and disposal phases. Cross-validate with computational fate models (e.g., EQC or SimpleBox) to predict partitioning coefficients .
Methodological Resources
- Experimental Design : Factorial design and RSM for parameter optimization .
- Computational Tools : DFT for reaction pathways, cheminformatics for data mining .
- Safety Protocols : REACH and EPA guidelines for hazard screening .
- Environmental Validation : OECD biodegradation assays and LCA frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
